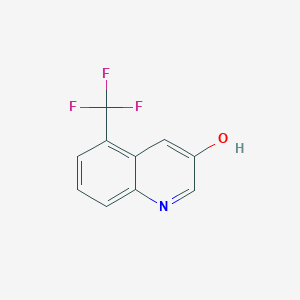

3-Hydroxy-5-(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)quinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-3-9-7(8)4-6(15)5-14-9/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFZBLIQZGYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Hydroxy 5 Trifluoromethyl Quinoline and Analogous Structures

Classical and Contemporary Approaches to Quinoline (B57606) Core Construction

The construction of the quinoline ring system has been a subject of extensive research for over a century. Classical methods, often named after their discoverers, laid the groundwork for quinoline synthesis, while contemporary methods offer improvements in efficiency, substrate scope, and environmental impact. These approaches generally involve the formation of the pyridinone ring fused to a benzene (B151609) moiety.

Cyclization Reactions: Intramolecular and Intermolecular Strategies

Cyclization reactions are fundamental to the synthesis of the quinoline core. These can be broadly categorized into intramolecular, where a single molecule undergoes ring closure, and intermolecular, where two or more molecules combine to form the ring system.

Cyclocondensation reactions, such as the Skraup and Friedländer syntheses, are powerful methods for constructing the quinoline skeleton. iipseries.orgnih.gov The use of halogenated precursors in these reactions is a key strategy for introducing substituents that can be crucial for the biological activity of the final compound or serve as handles for further functionalization.

For the synthesis of a molecule like 3-Hydroxy-5-(trifluoromethyl)quinoline, one could envision a modified Friedländer synthesis. This would involve the condensation of 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) or a related ketone with a compound containing an α-methylene group, such as an α-halo-ketone or ester, in the presence of a base or acid catalyst. iipseries.org The halogen on the coupling partner could influence the cyclization and be subsequently removed or replaced.

A notable example of employing halogenated precursors is the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-haloquinolines under mild conditions using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov The reaction proceeds via a 6-endo-dig cyclization, providing a direct route to quinolines with a halogen at the 3-position, which can then be potentially converted to the hydroxyl group.

| Precursor Type | Reaction Name/Type | Key Features | Potential Application for Target Synthesis |

| Halogenated Anilines/Carbonyls | Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde/ketone with a compound containing an α-methylene group. | Use of 2-amino-5-(trifluoromethyl)benzaldehyde with an appropriate α-halo carbonyl compound. |

| Halogenated Anilines/Glycerol (B35011) | Skraup/Doebner-von Miller | Reaction of anilines with glycerol or α,β-unsaturated carbonyls in the presence of acid and an oxidizing agent. | Employment of 3-(trifluoromethyl)aniline (B124266) as the starting material. |

| N-(2-alkynyl)anilines | Electrophilic Cyclization | 6-endo-dig cyclization promoted by electrophilic halogen sources. nih.gov | Cyclization of an N-alkynyl derivative of 3-(trifluoromethyl)aniline to introduce a halogen at the 3-position for subsequent hydroxylation. |

Modern synthetic chemistry has seen a surge in the use of transition metal-catalyzed C-H activation and oxidative annulation reactions. These methods offer an atom-economical and efficient route to complex molecules from simple precursors. mdpi.com For quinoline synthesis, these pathways often involve the reaction of anilines with various coupling partners like alkynes, alkenes, or even alcohols, under oxidative conditions. nih.govorganic-chemistry.org

Palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the oxidant is one such powerful method for constructing 2,3-disubstituted quinolines. organic-chemistry.org This transformation is believed to proceed through an intermolecular amination of the alkyne, followed by olefin insertion and oxidative cleavage of a C-C bond. nih.gov To synthesize analogs of the target compound, an appropriately substituted o-vinylaniline containing a trifluoromethyl group could be reacted with an alkyne that allows for the introduction of a hydroxyl group or its precursor at the 3-position.

Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes also provides a direct route to a wide range of quinoline derivatives. nih.govorganic-chemistry.org This approach is highly regioselective and tolerant of various functional groups, making it a promising strategy for the synthesis of complex quinolines.

| Catalyst System | Coupling Partners | Key Features |

| Palladium(II) acetate/2,4,6-Collidine | Anilines and Aliphatic Alcohols | Aerobic oxidative aromatization with broad functional group tolerance. organic-chemistry.org |

| Palladium(II) chloride/Triphenylphosphine | o-Vinylanilines and Alkynes | Utilizes molecular oxygen as a green oxidant; proceeds via a cascade of amination, insertion, and bond cleavage. organic-chemistry.org |

| Cobalt(III) complexes | Anilines and Alkynes | Highly regioselective C-H activation/cyclization. organic-chemistry.org |

Photochemical methods offer a unique approach to the synthesis of heterocyclic compounds by accessing excited states of molecules, enabling reactions that are often not feasible under thermal conditions. technologynetworks.com Visible-light-mediated reactions, in particular, have gained prominence due to their mild conditions and sustainability.

The synthesis of quinolines can be achieved through photo-induced radical cyclizations. For instance, a visible-light-mediated C-H hydroxyalkylation of quinolines has been reported, which proceeds via a radical pathway by exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines. nih.gov While this method functionalizes a pre-existing quinoline ring, related strategies could be envisioned for the de novo synthesis of the quinoline core.

Another approach involves the photosensitized reaction of 8-hydroxyquinoline (B1678124) derivatives. tsijournals.comtsijournals.com Studies have shown that these compounds can undergo photooxidation in the presence of a sensitizer (B1316253) and visible light. While these studies focus on the degradation of the quinoline ring, the underlying photochemical principles could potentially be harnessed for synthetic purposes, such as intramolecular cyclizations of suitably designed precursors under irradiation.

| Method | Key Features | Potential Relevance |

| Visible Light-Mediated C-H Functionalization | Proceeds via radical pathways, often under mild, oxidant-free conditions. nih.gov | Late-stage functionalization of a 5-(trifluoromethyl)quinoline (B1612094) core. |

| Photosensitized Reactions | Utilizes a photosensitizer to absorb light and initiate a chemical reaction. tsijournals.com | Could potentially be applied to the cyclization of a precursor molecule designed to absorb light in the presence of a sensitizer. |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The Povarov reaction is a prime example of a multicomponent reaction used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org It is formally a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), the latter being generated in situ from an aniline (B41778) and an aldehyde.

This reaction is highly versatile and can be adapted to produce a wide array of substituted quinolines. For the synthesis of this compound analogs, one could employ 3-(trifluoromethyl)aniline, an aldehyde, and an enol ether or a similar electron-rich alkene. The choice of the alkene component is crucial for introducing the hydroxyl group or a precursor at the 3-position of the quinoline ring.

Recent advancements have expanded the scope of the Povarov reaction. For instance, an iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. acs.orgorganic-chemistry.orgnih.gov This method uniquely activates the methyl group of the ketone, showcasing the adaptability of Povarov-type reactions.

| Reaction Variant | Reactants | Key Features |

| Classical Povarov | Aniline, Aldehyde, Alkene | Forms tetrahydroquinolines, which are subsequently oxidized. rsc.org |

| Iodine-Mediated Formal [3+2+1] Cycloaddition | Methyl Ketone, Arylamine, Styrene | Activates the methyl group of the ketone; proceeds through a cascade mechanism. acs.orgorganic-chemistry.orgnih.gov |

| Coproduct-Promoted Povarov | Methyl Ketone, Arylamine, α-Ketoester | Catalyzed by iodine, with in situ generated HI acting as a promoter. organic-chemistry.org |

Gewald Reaction Derivatives

The Gewald reaction is a well-established multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine. wikipedia.orgumich.edu The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org

While the classical Gewald reaction is specific to thiophene (B33073) synthesis, its principles of multi-component condensation have inspired the development of related reactions for other heterocyclic systems. However, direct adaptations or "derivatives" of the Gewald reaction for the primary synthesis of the quinoline core are not prevalent in the chemical literature. The construction of the quinoline ring system is more commonly achieved through other established name reactions that are specifically designed for the fusion of a benzene and pyridine (B92270) ring. Therefore, the Gewald reaction is considered a powerful tool for the synthesis of thiophene intermediates, which could potentially be elaborated further, rather than a direct method for quinoline ring formation. researchgate.netresearchgate.net

Ugi Reaction Adaptations for Quinoline Synthesis

The Ugi reaction is a cornerstone of multi-component reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials. wikipedia.orgorganic-chemistry.org In its canonical form, the Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds, which has led to its adaptation for the synthesis of various heterocycles. wikipedia.orgresearchgate.net

Adaptations of the Ugi reaction for quinoline synthesis often involve a post-Ugi transformation, where the initial product undergoes a subsequent cyclization step to form the quinoline ring. For instance, a sequential four-component Ugi–Knoevenagel condensation has been developed for the synthesis of quinolin-2-(1H)-ones. rsc.org This approach utilizes an aminophenylketone, an aldehyde, cyanoacetic acid, and an isocyanide. rsc.org The initial Ugi adduct is designed to contain the necessary functionality to undergo an intramolecular condensation, leading to the formation of the heterocyclic ring system. rsc.org While this demonstrates the utility of the Ugi reaction in accessing the quinoline scaffold, the synthesis of 3-hydroxyquinolines specifically would require careful selection of starting materials that introduce the hydroxyl group at the desired position, either directly or through a precursor functional group.

| Reactants | Reaction Type | Product | Key Features |

| Aminophenylketone, Aldehyde, Cyanoacetic acid, Isocyanide | Ugi–Knoevenagel condensation | Quinolin-2-(1H)-one | Sequential 4-component reaction; moderate to good yields. rsc.org |

| Aldehyde, Amine, Carboxylic acid, Isocyanide | Ugi four-component reaction (U-4CR) | α-aminoacyl amide | Foundation for post-Ugi cyclization strategies. organic-chemistry.org |

| Aldehyde, Amine, α-isocyanoacetamide | Ugi-Zhu three-component reaction (UZ-3CR) | Trisubstituted 5-aminooxazole | Variant used for preparing complex heterocyclic systems. researchgate.net |

Friedländer and Related Condensation Methodologies

The Friedländer synthesis is one of the most classical and straightforward methods for constructing the quinoline skeleton. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). nih.govorganic-chemistry.org The process is typically catalyzed by acids or bases and proceeds via an initial condensation to form an imine or enamine, followed by an intramolecular cyclodehydration to yield the final quinoline product. wikipedia.orgnih.gov

This methodology is highly versatile and can be used to synthesize a wide range of substituted quinolines, including those bearing trifluoromethyl groups. For example, the synthesis of 2-trifluoromethylquinolines can be achieved through the cyclisation of anilines with trifluoroacetoacetate, a variation of this condensation approach. beilstein-journals.org The reaction's efficiency and regioselectivity can be influenced by the choice of catalyst, with systems ranging from traditional Brønsted or Lewis acids to modern nanocatalysts and ionic liquids being employed to optimize outcomes. jk-sci.comnih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzaldehyde, Ketone | Acid or Base | Polysubstituted quinoline | nih.gov |

| Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene-4-sulfonic acid, Toluene, 140°C | 4-Hydroxy-2-(trifluoromethyl)quinoline | chemicalbook.com |

| 2-Aminobenzyl alcohol, Ketone | Ruthenium catalyst | Polysubstituted quinoline | jk-sci.com |

| 2-Aminobenzaldehyde, Ketone | Fe3O4@SiO2/ZnCl2, solvent-free, 60°C | Polysubstituted quinoline | nih.gov |

Targeted Functionalization Strategies for Hydroxyl and Trifluoromethyl Group Incorporation

Beyond building the quinoline core from acyclic precursors, another powerful approach involves the direct functionalization of a pre-formed quinoline ring. These strategies are crucial for introducing specific substituents like hydroxyl and trifluoromethyl groups with high regioselectivity.

Regioselective Introduction of Hydroxyl Groups

The regioselective introduction of a hydroxyl group onto the quinoline scaffold, particularly at the C-3 position, is a challenging transformation due to the electronic nature of the heterocycle. researchgate.net Direct electrophilic hydroxylation is often difficult. However, recent advances have enabled such transformations through innovative strategies.

One notable method involves the meta-selective hydroxylation of quinolines via dearomatized oxazinoaza-arene intermediates. researchgate.net In this approach, the quinoline is first converted into a dienamine-type intermediate, which then undergoes a highly regioselective hydroxylation at the nucleophilic C-3 position upon treatment with an electrophilic peroxide. researchgate.net Other strategies include transition-metal-catalyzed C-H activation and functionalization. scilit.com For example, copper(II)-catalyzed reactions have been shown to achieve selective hydroxylation of quinolines. researchgate.net These methods provide a direct route to hydroxyquinolines from readily available quinoline precursors, avoiding the need to carry the hydroxyl group through the entire ring-synthesis sequence.

| Methodology | Key Reagents | Position of Hydroxylation | Key Features |

| Dearomatization-Hydroxylation | Oxazinoaza-arene formation, electrophilic peroxides | meta (C-3) | Utilizes nucleophilic character of a dearomatized intermediate. researchgate.net |

| C-H Functionalization | Cu(II)-Catalysis | Varies with directing group | High selectivity directed by a coordinating group. researchgate.net |

| Magnesiation-Oxidation | TMPMgCl·LiCl, H2O2 | C-3, C-4 | Regioselective deprotonation followed by oxidation. acs.org |

Precision Trifluoromethylation Techniques

The incorporation of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability and lipophilicity of a molecule. beilstein-journals.org Consequently, methods for the precise installation of CF3 groups onto heterocyclic rings like quinoline are of high importance.

Direct trifluoromethylation involves the introduction of a CF3 group onto the quinoline ring via a C-H activation/functionalization pathway. researchgate.net This approach is highly efficient as it avoids the need for pre-functionalized substrates. researchgate.net These methods can be broadly categorized based on the nature of the trifluoromethylating agent: electrophilic, nucleophilic, or radical. researchgate.net

Radical trifluoromethylation is particularly attractive as it allows for the direct functionalization of C-H bonds without pre-activation. researchgate.net Reagents such as Togni's reagent or sodium triflinate (Langlois' reagent) are commonly used in combination with an initiator (e.g., a photocatalyst or an oxidant) to generate the trifluoromethyl radical (•CF3). This radical can then add to the electron-deficient or electron-rich positions of the quinoline ring, with regioselectivity often being a key challenge. Recent studies have developed α-trifluoromethylated quinolines that can themselves act as safe and storable photoinduced-electron transfer (PET) donors, initiating radical reactions. nih.gov While methods for direct C-2 and C-4 difluoromethylation of quinolines have been reported, achieving direct C-3 trifluoromethylation remains a significant synthetic goal. vjst.vn

| Method Type | Typical Reagents | Mechanism | Key Features |

| Radical Trifluoromethylation | CF3SO2Na (Langlois' reagent), Oxidant/Photocatalyst | Generation of •CF3 radical, addition to quinoline ring | Direct C-H functionalization, avoids pre-activated substrates. researchgate.net |

| Electrophilic Trifluoromethylation | Hypervalent iodine reagents (e.g., Togni's reagents) | Electrophilic attack on the quinoline ring | Suitable for electron-rich positions. researchgate.net |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (TMSCF3) | Nucleophilic addition to activated quinoline derivatives | Often requires an electron-deficient ring or a leaving group. researchgate.net |

Trifluoroacetimidoyl Chloride-Mediated Approaches

Trifluoroacetimidoyl chlorides are versatile reagents for the synthesis of trifluoromethyl-containing heterocycles. While a direct synthesis of this compound using this method has not been explicitly detailed in the literature, the general reactivity of trifluoroacetimidoyl chlorides can be extrapolated to devise a potential synthetic route.

This approach typically involves the reaction of a trifluoroacetimidoyl chloride with a suitable enolate or enamine, followed by cyclization. For the synthesis of a quinoline ring, a plausible strategy would involve the condensation of an appropriately substituted aniline with a β-keto ester or a similar three-carbon component to form an enamine, which could then react with a trifluoroacetimidoyl chloride.

A generalized scheme for such a reaction is presented below:

Table 1: Proposed Reaction Scheme Using Trifluoroacetimidoyl Chloride

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Substituted Aniline, β-Ketoester | Acid or Base Catalyst | Enamine Intermediate |

| 2 | Enamine Intermediate, Trifluoroacetimidoyl Chloride | Base | Acyclic Adduct |

| 3 | Acyclic Adduct | Thermal or Acid-catalyzed Cyclization | This compound |

This table presents a hypothetical reaction pathway based on known reactivity patterns.

Catalytic C-H Bond Functionalization for Quinoline Derivatization

Catalytic C-H bond functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic and heteroaromatic scaffolds, including quinolines. rsc.orgmdpi.comnih.gov This methodology offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.

For the synthesis of this compound, a C-H functionalization approach could be envisioned starting from a pre-formed 5-(trifluoromethyl)quinoline core. The introduction of a hydroxyl group at the C-3 position via direct C-H oxidation would be a challenging but highly desirable transformation. Transition metal catalysts, such as those based on palladium, rhodium, or copper, are often employed for such reactions. rsc.orgmdpi.com

Table 2: Examples of Catalytic C-H Functionalization on Quinoline Scaffolds

| Catalyst System | Substrate | Reagent | Position Functionalized | Yield (%) |

| Pd(OAc)₂/Ag₂CO₃ | Quinoline N-oxide | Arylboronic acid | C2 | 56-85 |

| [RhCp*Cl₂]₂/AgSbF₆ | Quinoline | Alkene | C8 | 60-95 |

| Cu(OAc)₂ | Quinoline N-oxide | Amine | C2 | 70-92 |

This table showcases representative examples of C-H functionalization on the quinoline ring, highlighting the versatility of this approach.

Utilization of Quinoline N-Oxides as Reactive Intermediates for Functionalization

Quinoline N-oxides are valuable intermediates in the functionalization of the quinoline ring system. The N-oxide group activates the quinoline nucleus, particularly at the C2 and C8 positions, towards nucleophilic attack and facilitates various transformations, including C-H functionalization. rsc.orgmdpi.com

In the context of synthesizing this compound, a strategy involving a 5-(trifluoromethyl)quinoline N-oxide intermediate could be employed. While direct C-3 hydroxylation of quinoline N-oxides is not a commonly reported transformation, the enhanced reactivity of the N-oxide could enable subsequent functionalization steps that ultimately lead to the desired product. For instance, a C2-functionalized quinoline N-oxide could undergo a rearrangement or a multi-step sequence to introduce the C3-hydroxyl group.

Table 3: Reactivity of Quinoline N-Oxides in Functionalization Reactions

| Reaction Type | Reagent | Position(s) Activated | Product Type |

| Nucleophilic Acylation | Ac₂O | C2 | 2-Acetoxyquinoline |

| C-H Arylation | Arylboronic acid/Pd catalyst | C2, C8 | Arylquinolines |

| C-H Amination | Amines/Cu catalyst | C2 | 2-Aminoquinolines |

This table summarizes the enhanced reactivity of quinoline N-oxides and their utility in accessing various functionalized quinoline derivatives.

Synthesis of Advanced Precursors and Key Synthetic Intermediates

The synthesis of this compound would likely rely on the preparation of key precursors that already contain either the trifluoromethyl group or a latent hydroxyl group.

One potential precursor is 2-amino-4-(trifluoromethyl)benzaldehyde (B12870) or a related ketone. Condensation of this intermediate with a two-carbon component, such as an α-methylene ketone or ester, under Friedländer annulation conditions could provide the quinoline core. The hydroxyl group could be introduced at a later stage or be part of the two-carbon component.

Another key intermediate could be a suitably substituted aniline that undergoes a Skraup or Doebner-von Miller reaction. For instance, 3-(trifluoromethyl)aniline could be reacted with glycerol or α,β-unsaturated aldehydes to construct the quinoline ring system. Subsequent functionalization would then be required to introduce the 3-hydroxyl group.

Cascade and One-Pot Synthetic Procedures for Enhanced Efficiency

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. Several such procedures have been developed for the synthesis of quinoline derivatives. nih.govnih.gov

A potential one-pot synthesis of a this compound analog could involve a multi-component reaction. For example, a reaction between an aniline, an aldehyde, and an activated methylene (B1212753) compound, catalyzed by a Lewis or Brønsted acid, could lead to the rapid assembly of the quinoline scaffold. The specific choice of starting materials would be crucial to ensure the desired substitution pattern.

Table 4: Examples of Cascade/One-Pot Syntheses of Quinolines

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Friedländer Annulation | 2-Aminoaryl ketone, Methylene compound | Acid or Base | Substituted Quinoline |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Acid | Substituted Quinoline |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid | Tetrahydroquinoline |

This table highlights some classical and modern one-pot methods for quinoline synthesis that could be adapted for the target molecule.

Asymmetric Synthesis and Enantioselective Approaches for Chiral Quinoline Derivatives

The development of asymmetric and enantioselective methods for the synthesis of chiral quinoline derivatives is a burgeoning area of research, driven by the prevalence of such motifs in biologically active molecules. acs.orgnih.govacs.org While this compound itself is achiral, the introduction of a chiral center, for instance at the C2 or C4 position, would necessitate enantioselective synthetic strategies.

One common approach is the use of chiral catalysts, such as chiral phosphoric acids, amines, or transition metal complexes, to control the stereochemical outcome of the quinoline-forming reaction. nih.govacs.org For example, an asymmetric Povarov reaction could be employed to synthesize chiral tetrahydroquinoline derivatives, which could then be further elaborated.

Another strategy involves the use of starting materials from the chiral pool, such as amino acids or terpenes, to introduce chirality into the final quinoline product. wikipedia.org

Table 5: Enantioselective Approaches to Chiral Quinolines

| Approach | Catalyst/Chiral Source | Reaction Type | Typical Enantiomeric Excess (ee) |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Aza-Diels-Alder | 80-99% |

| Organocatalysis | Chiral Amine | Michael Addition/Cyclization | 75-95% |

| Transition Metal Catalysis | Chiral Ligand/Metal Complex | Hydrogenation | >90% |

This table provides an overview of common strategies for the asymmetric synthesis of chiral quinoline derivatives.

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Quinoline (B57606) Ring Formation and Annulation

The synthesis of the quinoline scaffold can be achieved through several classic and modern methodologies. For a polysubstituted derivative like 3-Hydroxy-5-(trifluoromethyl)quinoline, established methods such as the Friedländer synthesis or the Conrad-Limpach-Knorr synthesis are highly applicable.

Friedländer Synthesis: This method involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To form this compound, a plausible pathway would involve the reaction of 2-amino-6-(trifluoromethyl)benzaldehyde with an activated acetic acid derivative (e.g., ethyl acetoacetate), which would provide the C2 and C3 atoms of the quinoline ring. The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.

Conrad-Limpach-Knorr Synthesis: This approach involves the reaction of an aniline (B41778) with a β-ketoester. To generate the target molecule, 4-(trifluoromethyl)aniline could be reacted with a suitable β-ketoester like diethyl malonate. The reaction conditions determine the final product. At lower temperatures, the reaction favors attack at the keto group, leading to a 4-hydroxyquinoline derivative (Conrad-Limpach product). At higher temperatures, attack at the ester group is favored, which, after cyclization, yields a 2-hydroxyquinoline (Knorr product). For the synthesis of this compound, a variation of this method using appropriately substituted precursors would be necessary.

Modern synthetic strategies utilizing transition-metal catalysis, such as palladium-catalyzed oxidative annulation, also offer efficient routes to functionalized quinolines from readily available starting materials like anilines and allylbenzenes.

Nucleophilic Substitution Reactions on the Quinoline Ring System

Nucleophilic Aromatic Substitution (SNAr) on the quinoline ring is challenging. The pyridine (B92270) portion is inherently electron-deficient and more susceptible to nucleophilic attack than the benzene (B151609) ring, particularly at the C2 and C4 positions. However, the reaction requires the displacement of a good leaving group and is hindered by the formation of a high-energy Meisenheimer intermediate. Overcoming the barrier to eliminate a hydride ion for rearomatization is a significant challenge. Recent advances have demonstrated novel pathways, such as concerted nucleophilic fluorination, that avoid the formation of the traditional Meisenheimer complex.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on an aromatic ring significantly influences the ring's reactivity.

In the context of nucleophilic aromatic substitution, an electron-withdrawing group like -CF3 deactivates the ring towards electrophiles but activates it towards nucleophiles. It achieves this by inductively pulling electron density from the ring, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism. In this compound, the -CF3 group at the C5 position would make the carbocyclic ring more electron-deficient, thereby potentially facilitating nucleophilic attack if a suitable leaving group were present on that ring, a typically difficult transformation.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the quinoline nucleus is governed by the directing effects of the heterocyclic nitrogen and the existing substituents. The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.

For this compound, the directing effects are more complex:

The Quinoline Nitrogen: Deactivates the pyridine ring (positions 2, 4) and, to a lesser extent, the whole molecule.

The 3-Hydroxy Group: As a hydroxyl group, it is a strongly activating, ortho-, para-director. It strongly activates positions 2 and 4 via resonance. However, electrophilic attack on the deactivated pyridine ring is generally disfavored. It also activates the carbocyclic ring, though its influence diminishes with distance.

The 5-Trifluoromethyl Group: This is a strongly deactivating, meta-director due to its powerful inductive electron-withdrawing effect. It deactivates the entire ring system, especially the ortho (C4, C6) and para (C8) positions, while directing incoming electrophiles to the meta positions (C7).

The outcome of an EAS reaction would depend on the balance of these competing effects. The powerful deactivating nature of the -CF3 group would slow the reaction rate significantly. The most likely positions for substitution would be on the carbocyclic ring, at C8 (para to the activating -OH group, but also para to the deactivating -CF3 group) or C7 (meta to the -CF3 group). The precise outcome would be highly dependent on the reaction conditions and the nature of the electrophile.

Oxidative and Reductive Transformations of Quinoline Derivatives

Oxidation: The quinoline ring system is generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents like potassium permanganate (KMnO4), the carbocyclic (benzene) ring can be cleaved. This reaction typically results in the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). The electron-rich nature of the phenol moiety in this compound might make the carbocyclic ring more susceptible to oxidative cleavage compared to unsubstituted quinoline. Oxidation can also occur at the nitrogen atom to form a quinoline N-oxide, which can alter the reactivity of the ring system.

Reduction: The pyridine ring of quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation, for instance using H2 gas with catalysts like palladium, platinum, or supported gold nanoparticles, typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This selectively reduces the heterocyclic portion of the molecule. It is also possible to achieve selective reduction of the carbocyclic ring under specific conditions, such as using a ruthenium-based catalyst, to yield 5,6,7,8-tetrahydroquinolines. The choice of catalyst and reaction conditions is crucial for controlling the chemoselectivity of the reduction.

| Transformation | Reagent/Catalyst | Typical Product |

| Oxidation | Alkaline KMnO4 | Pyridine-2,3-dicarboxylic acid |

| N-Oxidation | Peracids (e.g., m-CPBA) | Quinoline N-oxide |

| Pyridine Ring Reduction | H₂ / Pd, Pt, or Au catalyst | 1,2,3,4-Tetrahydroquinoline |

| Carbocyclic Ring Reduction | H₂ / Ru catalyst | 5,6,7,8-Tetrahydroquinoline |

Cross-Coupling Reactions and Organometallic Catalysis in Quinoline Synthesis and Functionalization

Organometallic catalysis, particularly with palladium, has become an indispensable tool for the synthesis and functionalization of quinoline derivatives. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds through mechanisms like C-H activation and cross-coupling reactions. Palladium-catalyzed reactions can direct the arylation, alkylation, or alkenylation of the quinoline core at specific positions, often guided by directing groups within the substrate.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is highly valuable for the arylation of the quinoline scaffold.

To apply this to this compound, one could either:

Synthesize the core structure: A di-halogenated benzene derivative could undergo sequential Suzuki couplings, first with a trifluoromethyl source (if applicable) and then with a boronic acid containing the components for the pyridine ring, followed by ring-closing. More commonly, a halo-substituted aniline would first be used to construct the quinoline ring, with the halogen serving as a handle for a subsequent Suzuki coupling.

Functionalize the existing molecule: The hydroxyl group at the C3 position could be converted into a triflate (-OTf), a very good leaving group for palladium-catalyzed cross-coupling. This would allow for the introduction of various aryl or alkyl groups at this position. Alternatively, if the quinoline core were synthesized with a halogen (e.g., bromine or chlorine) at another position (e.g., C8), that position could be functionalized via Suzuki coupling with a desired boronic acid.

The general mechanism for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the quinoline derivative, forming a palladium(II) species.

Transmetallation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide or triflate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Radical Cyclization Pathways in Trifluoromethylated Quinoline Synthesis

Radical cyclization reactions represent a significant strategy for the synthesis of heterocyclic compounds, including trifluoromethylated quinolines. These pathways often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the quinoline ring system. The trifluoromethyl group can be introduced either before or during the cyclization process.

One notable approach involves a visible-light-induced radical cascade trifluoromethylation/cyclization. mdpi.com In this method, a trifluoromethyl radical, often generated from a suitable precursor like CF₃Br, adds to an unsaturated bond. The resulting radical intermediate then undergoes an intramolecular cyclization to construct the heterocyclic ring. This methodology has been successfully applied to the synthesis of various trifluoromethylated polycyclic aza-heterocycles. mdpi.com

Another strategy involves the trifluoromethylation/difluoromethylation-initiated radical cyclization of o-alkenyl aromatic isocyanides. This method allows for the direct construction of 4-cyano-2-trifluoromethyl-containing quinolines. The reaction can be catalyzed by either copper or a visible-light photoredox catalyst, demonstrating the versatility of radical approaches in synthesizing functionalized quinolines. researchgate.net

The synthesis of 2-CF₃-3-arylquinolines can also be achieved through a pathway involving the intramolecular cyclization of an intermediate formed from the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes. Subsequent reduction of the nitro group promotes the cyclization to afford the desired trifluoromethylated quinoline. rsc.org

These radical cyclization pathways offer several advantages, including mild reaction conditions and the ability to tolerate a wide range of functional groups, making them attractive for the synthesis of complex trifluoromethylated quinoline derivatives.

| Reaction Type | Starting Materials | CF₃ Source / Radical Initiator | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Visible-Light-Induced Cascade Trifluoromethylation/Cyclization | N-alkenyl quinazolinones | CF₃Br | Visible light, fac-Ir(ppy)₃ | Trifluoromethylated polycyclic quinazolinones | mdpi.com |

| Radical-Triggered Cyclization | o-Alkenyl aromatic isocyanides | Trifluoromethylating/Difluoromethylating reagents | Copper or visible-light photoredox catalysis | 4-CN-2-CF₃/CF₂H-containing quinolines | researchgate.net |

| Intramolecular Cyclization | α-CF₃-enamines and 2-nitrobenzaldehydes | Pre-installed CF₃ group | Fe-AcOH for nitro group reduction | 2-CF₃-3-arylquinolines | rsc.org |

| Electrochemical Trifluoromethylation/Cyclization | Unsaturated amides | IMDN-SO₂CF₃ | Electrochemical cathode reduction | Trifluoromethylated isoquinoline-1,3-diones and oxindoles | rsc.org |

Derivatization and Advanced Structural Modification Strategies

Functional Group Interconversions Involving Hydroxyl and Trifluoromethyl Groups

The hydroxyl and trifluoromethyl groups on the quinoline (B57606) scaffold offer distinct opportunities for derivatization. The hydroxyl group at the C-3 position is a versatile handle for introducing a variety of functionalities through standard organic transformations. Common modifications include:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation: Esterification with acyl chlorides or anhydrides to produce ester derivatives.

Conversion to a Leaving Group: Transformation into a sulfonate ester (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

These interconversions allow for the attachment of diverse side chains, which can modulate the molecule's physicochemical properties.

In contrast, the trifluoromethyl group at the C-5 position is characterized by its high stability and is generally unreactive under typical synthetic conditions. Its primary role is electronic; as a potent electron-withdrawing group, it significantly influences the reactivity of the quinoline ring system. While direct interconversion of the CF3 group is synthetically challenging and uncommon, its electronic impact is a critical factor in directing other chemical modifications on the scaffold.

Strategic Introduction of Diverse Substituents via C-H Activation Principles

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds. For quinoline scaffolds, this approach allows for the introduction of substituents at positions that are not readily accessible through classical methods. The electronic properties of existing substituents play a crucial role in determining the regioselectivity of these reactions.

A systematic study on the rhodium-promoted C-H bond activation of substituted quinolines provides significant insight. nih.gov When 3-(trifluoromethyl)quinoline, an analogue of the target compound, was treated with a square-planar rhodium(I) complex, the electron-withdrawing nature of the trifluoromethyl group dramatically altered the reaction's outcome compared to other substituted quinolines. nih.gov Instead of a single, highly selective product, the reaction yielded a mixture of derivatives resulting from C-H activation at multiple positions. nih.gov

The introduction of the trifluoromethyl group slowed the reaction rate and reduced selectivity, promoting the activation of C-H bonds at the C-2, C-4, C-6, and C-7 positions. nih.gov This behavior highlights that an electron-withdrawing substituent on the pyridine (B92270) ring can enable the direct functionalization of the carbocyclic ring at the otherwise elusive C-6 and C-7 positions. nih.gov

| Position of C-H Activation | Product | Yield (%) |

|---|---|---|

| C-2 | Rhodium(I)-(2-quinolinyl) derivative | 25% |

| C-4 | Rhodium(I)-(4-quinolinyl) derivative | 14% |

| C-6 | Rhodium(I)-(6-quinolinyl) derivative | 25% |

| C-7 | Rhodium(I)-(7-quinolinyl) derivative | 36% |

These transition-metal-catalyzed processes represent a state-of-the-art method for creating diverse libraries of functionalized quinolines from a common precursor. nih.govconferenceproceedings.international

Design and Synthesis of Hybrid Quinoline Scaffolds

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophoric units, is a prominent approach in modern drug design. nih.gov The goal is to create a single molecular entity with a multi-target profile or improved therapeutic properties. The 3-Hydroxy-5-(trifluoromethyl)quinoline scaffold is an attractive building block for creating such hybrids.

The hydroxyl group at the C-3 position serves as a convenient attachment point for linking to other bioactive scaffolds via stable ether or ester linkages. Potential hybrid structures could involve combining the quinoline core with other heterocyclic systems known for their biological activities, such as:

Quinoline-Triazole Hybrids: Triazoles are common components in medicinal chemistry, and linking them to a quinoline scaffold can produce compounds with novel activities. nih.gov

Quinoline-Pyrimidine Hybrids: Pyrimidines are fundamental components of nucleic acids and are found in many therapeutic agents. mdpi.com

Quinoline-Natural Product Hybrids: Conjugation with molecules like artemisinin (B1665778) has been explored to create potent antimalarial agents. mdpi.com

The synthesis of these hybrids often involves multi-step sequences where the quinoline moiety is first functionalized with a suitable linker, followed by coupling with the second molecular scaffold. This modular approach allows for the systematic variation of both the quinoline component and the linked bioactive agent to optimize desired properties. researchgate.netekb.eg

Structure-Reactivity Relationships in Chemical Derivatization

The outcome of any chemical derivatization of this compound is dictated by the interplay of the electronic and steric effects of its constituent groups. Understanding these structure-reactivity relationships is essential for predicting and controlling reaction outcomes.

Electronic Effects:

3-Hydroxyl Group (-OH): This group is an ortho-, para-director in electrophilic aromatic substitution. Through resonance, it donates electron density to the quinoline ring, activating it towards electrophiles.

5-Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the ring system towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself (i.e., C-6 and C-8).

The combined influence of these two groups creates a complex reactivity pattern. For instance, in electrophilic substitution reactions, the activating effect of the hydroxyl group and the deactivating effect of the trifluoromethyl group will compete to direct the regiochemical outcome.

Steric Effects: The positions of the substituents can sterically hinder the approach of reagents to adjacent sites, influencing the feasibility and rate of reactions at those positions.

A practical example of structure-reactivity relationships can be seen in the synthesis of Schiff bases from substituted 6-amino-4-(trifluoromethyl)quinolines. beilstein-journals.orgnih.gov In these studies, the nature of substituents on the reacting partners (e.g., electron-donating vs. electron-withdrawing groups) and the choice of solvent were shown to significantly impact the reaction yield. beilstein-journals.orgnih.gov For example, optimizing the solvent from methanol (B129727) to ethanol (B145695) and then to acetonitrile (B52724) resulted in progressively higher yields for the same reaction, demonstrating the sensitivity of the derivatization to reaction conditions. beilstein-journals.org

| Reactants | Solvent | Yield (%) |

|---|---|---|

| 6-Amino-2-phenyl-4-(trifluoromethyl)quinoline + Salicylaldehyde | Methanol | 70% |

| Ethanol | 80% | |

| Acetonitrile | 83% |

This illustrates a fundamental principle: subtle changes in the molecular structure or reaction environment can lead to significant differences in chemical reactivity and product distribution, a key consideration in the strategic derivatization of the this compound scaffold.

After conducting a comprehensive search for scientific literature and data pertaining to "this compound," it has been determined that specific experimental data required to fully populate the requested article outline is not available within the public domain accessible through the performed searches. While general information on quinoline derivatives and compounds with trifluoromethyl groups exists, the detailed spectroscopic and structural elucidation data—including specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, high-resolution mass spectrometry fragmentation, IR/Raman vibrational frequencies, and X-ray diffraction parameters—for the exact compound "this compound" could not be located.

To generate a scientifically accurate and authoritative article that strictly adheres to the provided outline, access to primary research articles or authenticated database entries containing the specific characterization of this compound is essential. Without this foundational data, the creation of content for the specified sections and subsections would not meet the required standards of scientific accuracy and specificity.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural elucidation of "this compound" cannot be generated at this time. Further primary research and publication of the characterization of this specific compound would be necessary to provide the detailed information requested.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 3-Hydroxy-5-(trifluoromethyl)quinoline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or higher, would provide invaluable information. nih.gov

These calculations would yield key electronic properties including, but not limited to, total energy, dipole moment, and the distribution of electron density. Such data helps in understanding the molecule's polarity, stability, and intermolecular interactions. For instance, studies on related quinoline (B57606) derivatives have successfully used DFT to calculate these properties, providing a foundation for predicting their behavior in various chemical environments. researchgate.netdergipark.org.tr However, specific DFT-derived data tables for the electronic structure and molecular properties of this compound are not present in the surveyed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) No specific experimental or theoretical data for this compound was found. This table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and the energy differences between them. mdpi.com For this compound, this analysis would identify the most stable conformer(s) by exploring the potential energy surface, particularly concerning the rotation around single bonds, such as the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net Using methods like DFT, researchers can calculate the optimized bond lengths, bond angles, and dihedral angles. scispace.com This provides a precise three-dimensional structure of the molecule in its most stable energetic state. Although this is a standard procedure in computational chemistry, published optimized geometric parameters for this compound could not be located. researchgate.netscirp.org

Table 2: Illustrative Optimized Geometric Parameters (Hypothetical) No specific experimental or theoretical data for this compound was found. This table is for illustrative purposes only.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | Data not available | Data not available |

| C-N | Data not available | Data not available |

| C-O | Data not available | Data not available |

| O-H | Data not available | Data not available |

| C-CF3 | Data not available | Data not available |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm a molecule's structure and properties. nih.gov For this compound, these methods could predict:

Infrared (IR) and Raman Spectra: By calculating vibrational frequencies, researchers can predict the positions of absorption bands in IR and Raman spectra, aiding in the identification of functional groups. researchgate.net

NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra, which is crucial for structural elucidation. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is often used to calculate electronic transition energies, which correspond to the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy. nih.gov

While computational studies on other quinoline derivatives have shown good agreement between predicted and experimental spectra, researchgate.net such a comparative analysis for this compound is absent from the available literature.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing stationary points on the potential energy surface, including intermediates and, most importantly, transition states.

For reactions involving this compound, such as electrophilic substitution or reactions at the hydroxyl group, computational studies could elucidate the step-by-step mechanism. By calculating the activation energies associated with different possible transition states, the most favorable reaction pathway can be determined. mdpi.com These studies are vital for understanding reaction kinetics and for designing new synthetic routes. Despite the importance of such investigations, theoretical studies on the reaction mechanisms and transition states specifically for this compound were not found in the reviewed literature.

Advanced Research Applications of Hydroxy Trifluoromethyl Quinolines

Applications in Coordination Chemistry Research

The unique arrangement of a hydroxyl group and a nitrogen atom on the quinoline (B57606) ring system provides an ideal pocket for coordinating with metal ions. This has established hydroxyquinolines as versatile ligands in coordination chemistry.

The 3-hydroxyquinoline (B51751) structure, much like its well-studied 8-hydroxyquinoline (B1678124) isomer, functions as a bidentate chelating agent. researchgate.net The nitrogen atom of the quinoline ring and the adjacent hydroxyl group's oxygen atom can coordinate with a single metal ion to form a stable chelate ring. researchgate.net The formation of stable 1:2 (metal:ligand) complexes is common, leading to square planar or octahedral geometries depending on the metal ion. researchgate.netrsc.org

The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly modulates the electronic properties of the quinoline ring system. This substitution can influence the acidity of the hydroxyl proton and the electron density on the nitrogen atom, thereby altering the ligand's binding affinity and selectivity for different metal ions. Research into related 5-nitro-8-hydroxyquinoline hybrids has shown that substituents play a critical role in complex formation and stability. mdpi.com The synthesis and characterization of metal complexes with this ligand are foundational for exploring their subsequent applications. scirp.orgresearchgate.net

While specific catalytic applications of 3-Hydroxy-5-(trifluoromethyl)quinoline complexes are still an emerging area of research, the broader class of quinoline-metal complexes is known for its catalytic potential. Transition metal complexes are fundamental to many organic transformations, and the ligand's structure plays a crucial role in determining the catalyst's activity and selectivity. researchgate.net For instance, copper-bipyridyl systems, which share structural motifs with quinoline ligands, have been used to catalyze trifluoromethylation reactions. beilstein-journals.org

The electronic tuning provided by the -CF3 group in this compound makes its metal complexes intriguing candidates for catalysts. These complexes could potentially be applied in various organic reactions, such as oxidations, reductions, and cross-coupling reactions, where the electron-deficient nature of the ligand could stabilize certain oxidation states of the metal center or influence substrate binding.

Integration into Novel Materials Science

The photophysical and electronic properties of quinoline derivatives have made them valuable components in the development of advanced materials, particularly in electronics and polymer science.

Metal complexes of hydroxyquinoline derivatives are renowned for their applications in materials science, most notably the use of tris(8-hydroxyquinolinato)aluminium (Alq3) as an emissive and electron-transporting material in organic light-emitting diodes (OLEDs). scirp.org The fluorescence properties of these molecules are highly dependent on their structure. niscpr.res.in

The trifluoromethyl group is known to enhance key properties for materials science applications, including stability, lipophilicity, and resistance to enzymatic degradation. beilstein-journals.org Studies on other trifluoromethylated quinolines have demonstrated their promising photophysical properties, such as good fluorescence quantum yields and significant Stokes shifts. nih.govbeilstein-archives.org These characteristics are essential for applications like fluorescent chemosensors, probes, and advanced electronic materials. beilstein-journals.orgbeilstein-archives.org The introduction of the -CF3 group can also increase electron transport capabilities and reduce molecular stacking, which is beneficial for developing phosphorescent materials for OLEDs. beilstein-journals.org

The trifluoromethyl group imparts unique properties that are highly desirable in polymer and coating formulations, including enhanced thermal stability and hydrophobicity. beilstein-journals.org Recent research has demonstrated that α-trifluoromethylated quinoline derivatives can act as efficient photoinduced-electron transfer (PET) donors for initiating radical polymerizations, producing high molecular weight polymers. nih.gov These initiators can be stored within the monomer for months without losing efficiency, highlighting their stability and practical utility. nih.gov Furthermore, the metal-chelating ability of the hydroxyquinoline moiety offers a route to create metallopolymers or to use the compound as an additive in coatings for purposes such as corrosion inhibition. scirp.org

Research into Molecular Interactions and Bioactivity Mechanisms

Quinoline derivatives are scaffolds for a wide range of biologically active compounds, and the inclusion of a trifluoromethyl group often enhances efficacy. tandfonline.comresearchgate.netresearchgate.netnih.gov Research in this field aims to understand how these molecules interact with biological targets at a molecular level.

A primary mechanism for the bioactivity of hydroxyquinolines is their ability to chelate metal ions that are essential for biological processes. The disruption of metal ion homeostasis can trigger downstream cellular effects. Computational methods, such as in silico molecular docking, are frequently employed to predict and analyze the binding affinity and interaction modes of quinoline derivatives with biological macromolecules like enzymes and DNA. nih.govnih.govresearchgate.netmdpi.com For example, studies on other complex quinoline derivatives have investigated their binding to DNA gyrase or their potential to act as tubulin polymerization inhibitors, revealing specific mechanisms of action. tandfonline.comresearchgate.netresearchgate.net Such computational and biological evaluations are critical for elucidating the mechanisms behind a compound's bioactivity and guiding the development of new therapeutic agents. mdpi.com

Research Findings Summary

| Research Area | Key Findings and Potential Applications | Relevant Properties |

|---|---|---|

| Coordination Chemistry | Functions as a bidentate ligand forming stable metal complexes. The CF3 group modulates electronic properties and binding affinity. Potential for use in catalysis. researchgate.netresearchgate.netbeilstein-journals.org | Chelation via quinoline nitrogen and hydroxyl oxygen. Electron-withdrawing CF3 group. |

| Advanced Materials (Optical/Electronic) | Potential for use in OLEDs and fluorescent sensors, analogous to Alq3. The CF3 group enhances photophysical properties like quantum yield and stability. scirp.orgbeilstein-journals.orgnih.govbeilstein-archives.org | Fluorescence, electron-transport capabilities, high stability. |

| Advanced Materials (Polymers/Coatings) | Can be used as a PET initiator for radical polymerization. CF3 group imparts thermal stability and hydrophobicity. Potential as a corrosion inhibitor additive. scirp.orgbeilstein-journals.orgnih.gov | Photochemical activity, thermal stability, metal chelation. |

| Bioactivity Mechanisms | Bioactivity often linked to metal chelation. Molecular docking studies help predict interactions with targets like DNA or enzymes. Related compounds show potential as tubulin polymerization inhibitors. tandfonline.comresearchgate.netnih.govmdpi.com | Metal chelation, specific binding to biological macromolecules. |

Investigations of Enzyme Inhibition Mechanisms (e.g., DNA Gyrase Inhibition)

The quinoline core is a well-established pharmacophore known to interact with a variety of enzymes. ontosight.ai One of the most notable targets for quinoline derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.com These enzymes introduce negative supercoils into DNA, a process crucial for relieving torsional strain during replication and transcription. mdpi.com Inhibition of DNA gyrase leads to the cessation of these processes and ultimately results in bacterial cell death. nih.gov

While direct studies on this compound are not extensively detailed in the provided literature, the broader class of quinoline derivatives has been a major focus of research for developing novel antibacterial agents that target DNA gyrase. rsc.org For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel and potent inhibitors of the DNA gyrase B subunit (GyrB). nih.gov The 4-hydroxy-2-quinolone fragment is considered essential for this inhibitory activity. nih.gov The general mechanism of action for many quinolone-based inhibitors involves the stabilization of the DNA-gyrase complex, which halts the re-ligation of the DNA strands, effectively poisoning the enzyme. mdpi.com

Studies on Cellular Proliferation Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

The modulation of cellular proliferation is a cornerstone of cancer research, and quinoline derivatives have demonstrated significant potential in this area. nih.gov These compounds can influence cell growth and survival through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Several studies have highlighted the ability of quinoline derivatives to trigger apoptosis in cancer cells. For example, a novel synthetic compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332), has been shown to inhibit irradiation-induced apoptosis. nih.gov Conversely, other quinoline derivatives actively induce apoptosis. Tetrahydroquinoline derivatives, for instance, have been found to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7. tuni.fi Similarly, certain bioactive quinoline derivatives have demonstrated genotoxic and apoptotic effects in breast cancer cells by generating intracellular reactive oxygen species (iROS). nih.gov The induction of apoptosis by some quinoline derivatives is linked to the activation of caspases and the modulation of apoptosis-related proteins like Bax and Bcl-2. rsc.org

Cell Cycle Arrest: In addition to apoptosis, quinoline derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. While specific studies on this compound are limited, related compounds have been shown to induce cell cycle arrest at different phases. The precise phase of cell cycle arrest (e.g., G1, S, or G2/M) can vary depending on the specific chemical structure of the quinoline derivative and the type of cancer cell being studied.

The trifluoromethyl group is often incorporated into anticancer drug candidates to improve their efficacy. nih.gov Given the known activities of related hydroxy and trifluoromethyl quinoline compounds, it is an area of active investigation to determine if this compound can similarly induce apoptosis or cell cycle arrest in various cancer cell lines.

Mechanisms of Metal Chelation within Biological Systems

The ability of certain molecules to bind to metal ions, a process known as chelation, is of fundamental importance in biological systems. Hydroxyquinolines, particularly 8-hydroxyquinoline, are well-documented metal chelators. researchgate.netnih.govnih.gov The hydroxyl and the nitrogen atom of the quinoline ring system form a bidentate ligand that can coordinate with various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). researchgate.netresearchgate.net

The chelation of metal ions by hydroxyquinoline derivatives can have profound biological consequences. By sequestering essential metal ions, these compounds can inhibit the activity of metalloenzymes that are crucial for cellular processes. This mechanism is thought to contribute to the antimicrobial and anticancer properties of some hydroxyquinolines. nih.govresearchgate.net For example, the formation of a complex between a hydroxyquinoline derivative and a metal ion can facilitate the transport of the ion across cell membranes, disrupting the delicate balance of intracellular metal concentrations.

A study on 5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-Hydroxyquinoline (TFMTHQ) demonstrated its ability to form stable complexes with a range of divalent metal ions. researchgate.net These metal chelates were found to possess significant antimicrobial activity. researchgate.net Given its structural similarity, it is highly probable that this compound also possesses metal-chelating properties, with the hydroxyl group at the 3-position and the quinoline nitrogen atom acting as the coordination sites. The trifluoromethyl group could further modulate the lipophilicity and electronic properties of the molecule, potentially influencing the stability and biological activity of its metal complexes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Biological Interactions

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic properties, including their anticancer, antimicrobial, and antimalarial activities. nih.govnih.govmdpi.commdpi.com

Key structural features of the quinoline scaffold that are often manipulated in SAR studies include:

The position and nature of substituents: The placement of functional groups, such as hydroxyl and trifluoromethyl groups, on the quinoline ring can have a dramatic impact on activity. For instance, in a series of quinoline derivatives designed as potential antitumor agents, a large and bulky alkoxy substituent at the 7-position was found to be beneficial for antiproliferative activity. nih.gov

The nature of side chains: The addition of various side chains to the quinoline core can influence factors such as solubility, cell permeability, and target binding affinity. In the aforementioned study, amino side chains at the 4-position facilitated the antiproliferative activity, with the length of the alkylamino side chain being a critical determinant of potency. nih.gov

The presence of fluorine-containing groups: The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability and binding affinity. beilstein-journals.org SAR studies on fluorinated quinoline analogs have shown that the position and number of fluorine atoms can significantly affect their antifungal activity. mdpi.com

While specific SAR studies focused exclusively on this compound are not extensively documented, the principles derived from studies of related compounds can provide a framework for predicting its biological activity. It is anticipated that the hydroxyl group would be crucial for interactions such as hydrogen bonding and metal chelation, while the trifluoromethyl group would likely enhance its lipophilicity and metabolic stability.

Analytical Chemistry Applications as Chemical Reagents and Probes

Beyond their therapeutic potential, certain quinoline derivatives have found utility in the field of analytical chemistry. Their inherent fluorescence and ability to form stable complexes with metal ions make them valuable as chemical reagents and probes. sigmaaldrich.com

A study on the analytical properties of 8-hydroxy-5-, -6-, and -7-trifluoromethylquinoline highlights the potential of this class of compounds in analytical applications. rsc.org The introduction of a trifluoromethyl group can modify the spectroscopic properties of the hydroxyquinoline scaffold, potentially leading to enhanced sensitivity and selectivity in the detection of metal ions.

Hydroxyquinoline-based fluorescent probes are often used for the detection and quantification of metal ions in various samples, including biological and environmental ones. The mechanism of detection typically involves a change in the fluorescence properties of the probe upon binding to a specific metal ion. This can manifest as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength.

While the specific use of this compound as an analytical reagent is not well-documented, its structural features suggest that it could potentially be developed into a fluorescent probe for the detection of specific metal ions. Further research would be needed to characterize its photophysical properties and its binding affinity and selectivity for a range of metal ions.

Future Directions and Emerging Trends in Hydroxy Trifluoromethyl Quinoline Research

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing quinoline (B57606) cores, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, often necessitate harsh conditions, including high temperatures and the use of strong acids, which are not environmentally benign. bepls.combeilstein-journals.org The future of synthesizing 3-Hydroxy-5-(trifluoromethyl)quinoline is geared towards the adoption of green and sustainable chemistry principles. researchgate.netajsp.net

One promising avenue is the increased utilization of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. ijpsjournal.com For the synthesis of quinolines, microwave-assisted approaches have been shown to be effective, often in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. ijpsjournal.com The application of this technology to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Ultrasound-assisted synthesis is another green technique that can promote chemical reactions through acoustic cavitation. This method can enhance mass transfer and reaction rates, often at lower temperatures than conventional heating. Its application in the synthesis of heterocyclic compounds is an active area of research.

Furthermore, the development of one-pot multicomponent reactions (MCRs) stands as a cornerstone of sustainable synthesis. bepls.com MCRs offer significant advantages by combining multiple synthetic steps into a single operation, which reduces solvent waste, energy consumption, and purification efforts. Designing a convergent MCR strategy for this compound from readily available starting materials would represent a significant leap forward in its sustainable production.

The exploration of biocatalysis presents another exciting frontier. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions. While the direct enzymatic synthesis of this specific quinoline may be challenging, the use of enzymes for the synthesis of key precursors could be a viable and highly sustainable strategy. For instance, biocatalytic methods are being explored for the synthesis of functionalized anilines, which are common starting materials for quinoline synthesis.

Finally, continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. nih.govijprajournal.com Flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for seamless scale-up. nih.govijprajournal.com A continuous flow process for the synthesis of this compound would not only improve efficiency and safety but also allow for in-line purification and analysis, streamlining the entire manufacturing process.

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies for Quinoline Synthesis

| Feature | Conventional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |

| Reaction Conditions | Often harsh (high temperature, strong acids) | Mild (lower temperature, neutral pH) |

| Solvents | Often hazardous organic solvents | Green solvents (water, ethanol) or solvent-free |

| Energy Consumption | High | Generally lower (e.g., microwave, flow chemistry) |

| Waste Generation | Significant | Minimized through one-pot reactions and catalysis |

| Safety | Can involve hazardous reagents and conditions | Improved safety with flow chemistry and biocatalysis |

| Efficiency | Variable, can have moderate yields | Often higher yields and selectivity |

Exploration of Undiscovered Chemical Transformations

The this compound scaffold possesses multiple reactive sites, offering a rich platform for the exploration of novel chemical transformations. The hydroxyl group at the 3-position and the electronically modified quinoline ring present opportunities for derivatization and the introduction of new functionalities.

Future research will likely focus on the selective functionalization of the quinoline core. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic system, thereby directing the regioselectivity of electrophilic and nucleophilic substitution reactions. A deeper understanding of these electronic effects will enable the targeted introduction of substituents at specific positions, leading to a diverse library of new derivatives.

Catalytic C-H functionalization is a rapidly advancing field that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. nih.gov The application of transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) to achieve regioselective C-H arylation, alkylation, or amination of the this compound core would be a powerful tool for generating novel molecular architectures.

Photocatalysis and electrochemistry are emerging as powerful and sustainable tools in organic synthesis. beilstein-journals.orgijpsjournal.comresearchgate.net Visible-light photocatalysis, for instance, can be used to generate radical intermediates under mild conditions, enabling unique bond formations that are often difficult to achieve through traditional thermal methods. bepls.combeilstein-journals.org The application of photocatalytic methods to this compound could unlock novel transformations, such as radical additions to the quinoline ring or functionalization of the trifluoromethyl group itself. Similarly, electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions, providing a green alternative to conventional chemical oxidants and reductants. researchgate.net Exploring the electrochemical behavior of this compound could lead to the discovery of new dimerization, cross-coupling, or functionalization reactions.